molecular formula C12H8BrI B1494530 Dibenzo[b,d]iodol-5-ium bromide

Dibenzo[b,d]iodol-5-ium bromide

Cat. No.: B1494530
M. Wt: 359 g/mol
InChI Key: RWKDPMQIPWNVGN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,d]iodol-5-ium bromide is a heterocyclic aromatic compound featuring two benzene rings fused to an iodole core (a five-membered ring containing iodine). Its structure is characterized by a positively charged iodolium center stabilized by a bromide counterion.

Properties

Molecular Formula

C12H8BrI

Molecular Weight

359 g/mol

IUPAC Name

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;bromide

InChI

InChI=1S/C12H8I.BrH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1

InChI Key

RWKDPMQIPWNVGN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Counterion Variations: Triflate vs. Trifluoroacetate vs. Bromide

The choice of counterion significantly influences solubility, stability, and reactivity. Key comparisons include:

Property Dibenzo[b,d]iodol-5-ium Bromide (Inferred) Trifluoromethanesulfonate (CAS 189999-35-7) Trifluoroacetate (CAS 189999-36-8)
Molecular Formula C₁₂H₈BrIN (Hypothetical) C₁₃H₈F₃IO₃S C₁₄H₈F₃IO₂
Solubility Polar solvents (e.g., DMSO, MeOH) Enhanced in polar aprotic solvents Moderate in polar solvents
Stability Air-stable (assumed) Stable under inert atmosphere Degrades upon prolonged light exposure
Applications Catalysis, organic synthesis Charge-transfer complexes, electrolytes Intermediate in drug design

Key Insight : Triflate and trifluoroacetate salts exhibit superior solubility in organic media compared to bromide, making them preferable for electrochemical applications .

Core Structure Analogues: Dibenzo[b,f]oxepines

Dibenzo[b,f]oxepines share a fused dibenzo scaffold but replace iodine with an oxygen atom. These compounds are noted for their biological activities, including antipsychotic and anti-inflammatory effects .

Property This compound Dibenzo[b,f]oxepines
Core Structure Iodolium (I⁺) Oxepine (O-bridged)
Electronic Effects Strong electron-withdrawing Moderate polarity
Bioactivity Limited data (assumed cytotoxic) Anticancer, anti-epileptic
Synthetic Utility Halogenation reactions Macrocycle synthesis (host-guest)

Key Insight : The iodine center in iodolium derivatives enhances electrophilicity, favoring halogen-bonding interactions absent in oxepines .

Substituted Benzo Derivatives: Fluorinated and Brominated Analogues

describes brominated and fluorinated benzo[d][1,3]dioxol derivatives, such as 6-(benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e) . These compounds emphasize the role of halogen substituents in modulating bioactivity and physicochemical properties .

Property This compound Compound 4e
Halogen Type Iodine (core), Bromine (counterion) Bromine (aryl), Fluorine (substituent)
Synthesis Likely via cyclization Multi-step coupling (NMR-confirmed)
Bioactivity Underexplored Antifungal, anticancer (in vitro)
Thermal Stability High (iodolium core) Moderate (decomposes >200°C)

Key Insight : Fluorine and bromine substituents in benzoimidazoles enhance metabolic stability and target binding, whereas iodolium salts may prioritize electronic effects over direct bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.